molecular formula C12H19N2O3S+ B1312990 1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium CAS No. 436099-67-1

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium

Cat. No.: B1312990
CAS No.: 436099-67-1
M. Wt: 271.36 g/mol
InChI Key: OTZDJRLJTNJMBN-UHFFFAOYSA-O
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Description

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium is a compound known for its role as a protease inhibitor in biochemical research. It is particularly effective in inhibiting serine proteases, which are enzymes that play a crucial role in many biological processes.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium is widely used in scientific research due to its ability to inhibit serine proteases. Its applications include:

    Biochemistry: Used as a protease inhibitor in various biochemical assays.

    Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is a factor.

    Chemistry: Utilized in synthetic chemistry for the preparation of complex molecules.

Mechanism of Action

The compound exerts its effects by binding to the active site of serine proteases, thereby inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl group of the compound and the serine residue in the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, effectively blocking its activity .

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-4-ium can be compared with other protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF) and benzamidine. While PMSF is also a serine protease inhibitor, it differs in its chemical structure and reactivity. Benzamidine, on the other hand, is a reversible inhibitor, whereas this compound forms a covalent bond with the enzyme, leading to irreversible inhibition .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonylpiperazin-4-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZDJRLJTNJMBN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC[NH2+]CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2O3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428655
Record name 4-(2-Methoxy-5-methylbenzene-1-sulfonyl)piperazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-67-1
Record name 4-(2-Methoxy-5-methylbenzene-1-sulfonyl)piperazin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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